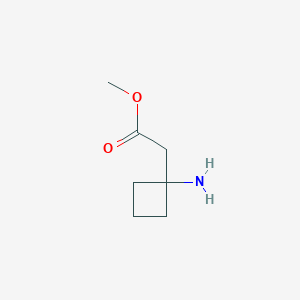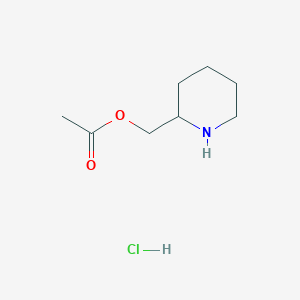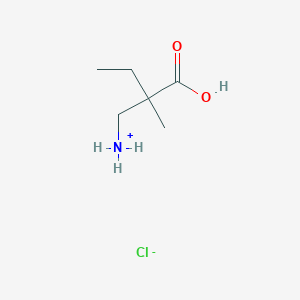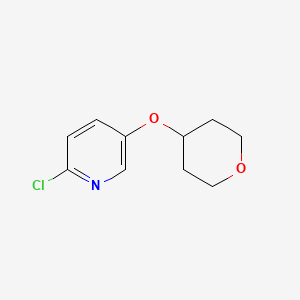![molecular formula C16H22N2O4 B1469884 Carbamato de tert-butilo (4-(benzo[d][1,3]dioxol-5-il)pirrolidin-3-il) CAS No. 1823727-90-7](/img/structure/B1469884.png)
Carbamato de tert-butilo (4-(benzo[d][1,3]dioxol-5-il)pirrolidin-3-il)
Descripción general
Descripción
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Este compuesto ha sido estudiado por su potencial en el tratamiento del cáncer. Ha mostrado resultados prometedores en la inhibición del crecimiento de varias líneas celulares cancerosas, incluyendo HeLa, A549 y MCF-7 . Por ejemplo, ciertos derivados han demostrado potentes propiedades de inhibición del crecimiento con valores de IC50 generalmente por debajo de 5 μM contra estas líneas celulares .
Inducción de Apoptosis
Investigaciones adicionales sobre los efectos antitumorales revelaron que algunos compuestos pueden inducir apoptosis en las células cancerosas. Esta es una forma de muerte celular programada que a menudo se dirige en la terapia contra el cáncer para eliminar las células cancerosas .
Arresto del Ciclo Celular
Se ha encontrado que los compuestos relacionados con el Carbamato de tert-butilo (4-(benzo[d][1,3]dioxol-5-il)pirrolidin-3-il) causan el arresto del ciclo celular en la fase S y la fase G2 / M en la línea celular HeLa . Esto interrumpe la proliferación de células cancerosas, contribuyendo a su eficacia antitumoral.
Selectividad entre células cancerosas y normales
Algunos compuestos sintetizados que contienen el grupo benzo[d][1,3]dioxol han mostrado una buena selectividad entre las células cancerosas y las células normales, lo cual es crucial para reducir los efectos secundarios en la quimioterapia .
Síntesis de Nuevos Compuestos
La estructura química del Carbamato de tert-butilo (4-(benzo[d][1,3]dioxol-5-il)pirrolidin-3-il) sirve como un bloque de construcción para la síntesis de una variedad de compuestos novedosos. Estos nuevos compuestos luego pueden ser evaluados para diversas actividades biológicas .
Determinación del Peso Molecular y la Fórmula
El peso molecular y la fórmula del compuesto son esenciales para la identificación y caracterización de nuevos derivados. Esta información es fundamental para que los investigadores comprendan las propiedades y las aplicaciones potenciales del compuesto .
Análisis de las Propiedades Químicas
Comprender las propiedades químicas de este compuesto, como el punto de fusión, el punto de ebullición y la densidad, es vital para su aplicación en la investigación científica. Estas propiedades pueden influir en cómo se utiliza el compuesto en los experimentos y qué tipos de reacciones puede experimentar .
Materia Prima para Investigación Posterior
Como materia prima, este compuesto puede usarse para preparar otros productos mediante diversas reacciones químicas. Esta versatilidad lo hace valioso para la investigación y el desarrollo en química medicinal .
Propiedades
IUPAC Name |
tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-12-8-17-7-11(12)10-4-5-13-14(6-10)21-9-20-13/h4-6,11-12,17H,7-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWADQQRFKBFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)






![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)
